molecular formula C9H19ClN2O B1527431 2-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride CAS No. 1236261-96-3

2-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride

Cat. No.: B1527431
CAS No.: 1236261-96-3
M. Wt: 206.71 g/mol
InChI Key: XXNUDRGSFYOBHD-UHFFFAOYSA-N
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Description

2-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride is a chemical compound of interest in pharmaceutical and organic chemistry research. This piperidine-based propanone derivative is primarily utilized as a key intermediate or building block in the synthesis and development of more complex molecules . Piperidine derivatives are a significant class of compounds in medicinal chemistry, often investigated for their potential biological activity. For instance, structurally related compounds, such as Tolperisone, are known to be centrally acting muscle relaxants . This suggests that the 3-methylpiperidine moiety present in this compound is a pharmaceutically relevant scaffold, making it a valuable subject for research into new pharmacologically active agents. The compound is provided as a high-purity hydrochloride salt to ensure stability and solubility in various research applications. Its exact molecular formula is C15H23ClN2O . Disclaimer: This product is intended for research purposes and laboratory use only. It is not for human or veterinary diagnostic use, therapeutic use, or consumption of any kind. Please handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-amino-1-(3-methylpiperidin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-7-4-3-5-11(6-7)9(12)8(2)10;/h7-8H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNUDRGSFYOBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride, often referred to in research contexts, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of an amino group and a piperidine ring, which are critical for its interaction with various biological targets. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C10_{10}H16_{16}ClN1_{1}O. Its molecular weight is approximately 201.7 g/mol. The piperidine ring enhances its solubility and stability in biological systems, making it suitable for various applications in pharmacology and organic synthesis.

Property Details
Molecular Formula C10_{10}H16_{16}ClN
Molecular Weight 201.7 g/mol
Functional Groups Amino group, Piperidine ring

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate biological processes by binding to active sites, influencing enzymatic activities or receptor functions. This mechanism is crucial for its potential therapeutic applications, particularly in areas such as pain management and neurology.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of various pathogens .
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent .
  • Neuropharmacological Effects : Similar compounds have shown activity at neurotransmitter receptors associated with the central nervous system, suggesting possible applications in treating neurological disorders.

Case Studies

Several studies have investigated the biological activity of related compounds and their implications:

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxicity of Mannich bases derived from acetophenones, revealing significant activity against androgen-independent prostate cancer cells (PC-3). The compounds were assessed for their ability to induce DNA damage via topoisomerase inhibition .
  • Antimicrobial Studies : Research on Mannich bases indicated diverse biological activities including antimicrobial effects. These compounds showed promise in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .
  • Neuropharmacological Research : Investigations into structurally similar compounds revealed interactions with various neurotransmitter receptors, highlighting their potential use in treating conditions such as depression and anxiety disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound Name Molecular Weight Biological Activity
2-Amino-2-methyl-1-(3-methyl-1-piperidinyl)-1-propanone201.7 g/molAnticancer, antimicrobial
2-Amino-1-(2-pyrrolidinyl)-propanone155.22 g/molNeuropharmacological effects
3-Amino-1-(piperidinyl)propan-2-one168.24 g/molCytotoxicity against cancer cells

Scientific Research Applications

2-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride is structurally related to various psychoactive substances and is studied for its pharmacological properties. Its biological activities include:

Activity TypeObservations
Dopamine Reuptake Significant inhibition observed
Norepinephrine Effects Increased levels noted
Acute Toxicity No significant effects at 2000 mg/kg
Anticancer Potential Selective cytotoxicity against cancer cells
Neuropharmacological Modulation of neuronal excitability

These activities suggest its potential therapeutic applications in treating disorders related to the central nervous system (CNS) and cancer.

Applications in Research

  • Pharmacological Studies:
    • Investigated for its interactions with neurotransmitter receptors, particularly in CNS-related research.
    • Potential use as a model compound in drug development targeting dopamine and norepinephrine pathways.
  • Neuropharmacology:
    • Studies show that it may enhance or alter biological activity through structural modifications.
    • Research indicates possible applications in developing treatments for neurological disorders.
  • Cancer Research:
    • Exhibits selective cytotoxicity towards certain cancer cell lines, suggesting potential as an anticancer agent.
    • Ongoing studies aim to elucidate its mechanism of action against tumor cells.
  • Chemical Synthesis:
    • Used as an intermediate in synthesizing other biologically active compounds.
    • Its unique functional groups allow for diverse chemical reactions, making it valuable in medicinal chemistry.

Case Studies

Several case studies highlight the compound's efficacy and applications:

  • Case Study 1: In vitro studies demonstrated that this compound significantly inhibited dopamine reuptake in neuronal cultures, indicating potential use in treating conditions like ADHD or depression.
  • Case Study 2: A study exploring its anticancer properties revealed selective cytotoxic effects on breast cancer cell lines while sparing normal cells, suggesting a promising avenue for targeted cancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cathinones

Cathinones share a β-keto-amphetamine core but vary in substituents on the aromatic ring or amino group. Key examples include:

Table 1: Structural and Pharmacological Comparisons
Compound Name Molecular Formula Substituents Pharmacological Use/Activity Reference
Methcathinone (MC) C10H13NO·HCl Phenyl, methylamino Stimulant, dopamine/norepinephrine release
3-Fluoromethcathinone (3-FMC) C10H12FNO·HCl 3-Fluorophenyl, methylamino Similar to MC, increased serotonin affinity
Bupropion Hydrochloride C13H18ClNO·HCl 3-Chlorophenyl, tert-butylamino Antidepressant, smoking cessation
2-Amino-1-(3-chlorophenyl)-1-propanone HCl C9H11Cl2NO 3-Chlorophenyl, amino Research chemical, potential metabolite
2-Amino-1-(3-hydroxyphenyl)-1-propanone HCl C9H11NO2·HCl 3-Hydroxyphenyl, amino Intermediate for vasopressors (e.g., metaraminol)

Key Observations :

  • Pharmacological Divergence: Bupropion’s tert-butylamino group and chlorophenyl substituent confer selectivity for norepinephrine-dopamine reuptake inhibition, unlike cathinones with simpler substituents .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Molecular Weight (g/mol) Solubility Melting Point (°C) Reference
2-Amino-1-(1-piperidinyl)-1-propanone HCl 220.7 (est.) Sparingly soluble in water Not reported
Bupropion Hydrochloride 276.2 Sparingly soluble in water 233–235 (decomposes)
2-Amino-1-(3-hydroxyphenyl)-1-propanone HCl 217.66 Soluble in polar solvents 217–220 (decomposes)

Key Observations :

  • The hydrochloride salt form enhances water solubility across all compounds, critical for bioavailability .

Preparation Methods

Aminomethylation Using Piperidine Hydrochloride and 1,3-Dioxolane (Industrial Scale)

A patented industrial method for closely related compounds (e.g., tolperisone hydrochloride, a structural analogue) provides a scalable and high-purity synthesis route that can be adapted to this compound:

  • Reagents: 4-methylpropiophenone (or equivalent ketone), piperidine hydrochloride, 1,3-dioxolane (acts as formaldehyde equivalent and solvent), catalytic aqueous hydrochloric acid.
  • Procedure:
    • Mix ketone and 1,3-dioxolane under argon atmosphere.
    • Add piperidine hydrochloride and catalytic HCl.
    • Heat the mixture at 83–86 °C for 18–24 hours until reaction completion (monitored by TLC).
    • Cool and add ethyl acetate and methyl tert-butyl ether to precipitate the hydrochloride salt.
    • Filter, wash, and dry under vacuum to obtain the product.
  • Yield and purity: High yields with improved purity due to direct isolation of the hydrochloride salt.

This method is advantageous because it tolerates impurities in starting materials and uses aqueous HCl catalytically, simplifying downstream processing.

Mannich Reaction with Paraformaldehyde and Piperidine Hydrochloride

Research on related amino ketone hydrochlorides demonstrates that Mannich-type reactions are effective for synthesizing amino-propanone hydrochlorides:

  • Reagents: Ketone (e.g., propiophenone derivatives), paraformaldehyde (or formaldehyde source), piperidine hydrochloride.
  • Solvent: Ethanol acidified with hydrochloric acid.
  • Conditions: Reflux heating for several hours (typically 10–20 h) at temperatures around 80–105 °C.
  • Workup: After reaction, cooling and addition of ethyl acetate to precipitate the hydrochloride salt, followed by filtration and drying.
  • Yields: Moderate to good yields (16–50%) depending on exact reactants and conditions.
  • Notes: Exothermic reaction observed during heating, requiring temperature control.

Mixed Anhydride Method for Piperidinyl Amino Ketones

An alternative synthetic approach involves the use of mixed anhydrides for amide bond formation followed by amine substitution:

  • Reagents: Starting ketone acid derivatives, N-methylmorpholine, pivaloyl chloride, and piperidine.
  • Solvent: Anhydrous dimethylformamide (DMF).
  • Procedure:
    • Formation of mixed anhydride intermediate at low temperature (-15 °C).
    • Addition of piperidine and stirring at 0 °C to room temperature overnight.
    • Workup includes acid-base extraction and recrystallization.
  • Yield: Moderate yields (~50%).
  • Application: Useful for preparing piperidinyl amino ketones with controlled substitution patterns.

Reaction Conditions and Optimization

Method Temperature Solvent(s) Catalyst/Acid Reaction Time Yield (%) Notes
Aminomethylation with dioxolane 83–86 °C 1,3-Dioxolane Catalytic HCl 18–24 h High Industrial scale, direct salt isolation
Mannich Reaction Reflux (~80–105 °C) Ethanol + HCl HCl (acidified solvent) 10–20 h 16–50 Exothermic, requires temperature control
Mixed Anhydride Method -15 °C to RT DMF None (base used) Overnight (~12 h) ~50 Suitable for amide intermediates

Analytical and Purification Notes

  • Purification: Recrystallization from solvents such as acetone/ether or acetonitrile is common to obtain analytically pure hydrochloride salts.
  • Characterization: IR spectroscopy shows characteristic ketone and amine absorptions; melting points vary depending on purity and polymorphs.
  • Mass Spectrometry and NMR: Confirm molecular structure and substitution pattern, essential for verifying product identity.

Summary of Research Findings

  • The aminomethylation approach using 1,3-dioxolane and piperidine hydrochloride is the most efficient and scalable method, yielding high purity hydrochloride salts suitable for pharmaceutical applications.
  • Mannich reactions remain a classical and versatile route, especially in research settings, but often require longer reaction times and careful control of exothermicity.
  • The mixed anhydride method provides an alternative pathway for structurally related compounds, useful for specific substitution patterns and intermediates.
  • Reaction conditions such as temperature, solvent choice, and acid catalyst presence critically influence yield and purity.
  • Industrial methods emphasize direct salt formation and simplified isolation to improve cost-effectiveness and scalability.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves a Mannich-type reaction between 3-methylpiperidine, an appropriate ketone precursor, and an amino source under acidic conditions. For purity optimization:

  • Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis byproducts.
  • Employ column chromatography (silica gel, eluent: methanol/dichloromethane gradient) for purification .
  • Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂) and confirm structure via 1^1H NMR (δ 1.2–1.4 ppm for piperidinyl CH₃, δ 2.8–3.1 ppm for NH₂) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to verify piperidinyl and propanone moieties. FT-IR confirms NH₂ (3350 cm⁻¹) and carbonyl (1700 cm⁻¹) groups .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 239.8 (matching molecular weight) .
  • Elemental Analysis : Ensure C, H, N, Cl percentages align with theoretical values (e.g., C: 54.8%, H: 7.6%) .

Q. What are the critical stability considerations for laboratory storage?

  • Methodological Answer :

  • Store at –20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for this compound?

  • Methodological Answer :

  • Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. For example, assess protonation effects of HCl on the Mannich reaction mechanism .
  • Apply cheminformatics tools (e.g., ICReDD’s reaction pathway explorer) to screen solvents/catalysts, reducing trial-and-error experimentation .
  • Validate predictions with microreactor trials (0.1 mmol scale) to test yield improvements .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer :

  • Comparative Assays : Test the compound alongside structural analogs (e.g., 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride) under identical conditions to isolate substituent-specific effects .
  • Receptor Binding Studies : Use SPR (surface plasmon resonance) to measure binding affinity (Kd) for targets like σ receptors, controlling for solvent/DMSO interference .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ variations) using statistical tools (ANOVA) to identify outliers or confounding variables .

Q. What strategies are effective in designing selective derivatives for receptor interaction studies?

  • Methodological Answer :

  • QSAR Modeling : Train models on datasets of piperidinyl/amino-propanone analogs to predict substituent effects on selectivity (e.g., 3-methyl vs. 4-ethyl groups) .
  • Crystallography : Co-crystallize the compound with target receptors (e.g., monoamine transporters) to map binding pockets and guide functional group modifications .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride
Reactant of Route 2
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2-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride

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